molecular formula C13H18BNO3 B1519741 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone CAS No. 741709-58-0

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

Cat. No. B1519741
M. Wt: 247.1 g/mol
InChI Key: DYRIBTLLHRHBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a colorless to yellow liquid or semi-solid . It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in borylation reactions .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid . It has a boiling point of 43 °C/50 mmHg . The density is 0.882 g/mL at 25 °C .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome of this process is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : It is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the use of transition metal catalysts .
    • Results : The outcome of this process is the formation of boronates .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : It is used for coupling with aryl iodides .
    • Method : The process involves the use of a copper catalyst to form aryl boronates .
    • Results : The outcome of this process is the formation of aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field : Organic Chemistry
    • Application : It is used for asymmetric hydroboration of 1,3-enynes .
    • Method : The process leads to the formation of chiral allenyl boronates .
    • Results : The outcome of this process is the formation of chiral allenyl boronates .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method : The process involves the use of a palladium catalyst .
    • Results : The outcome of this process is the formation of boronate esters .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : It can be used to prepare fluorenylborolane .
    • Method : The process involves the reaction of the compound with fluorene .
    • Results : The outcome of this process is the formation of fluorenylborolane .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The specific method would depend on the type of copolymer being synthesized .
    • Results : The outcome of this process is the formation of conjugated copolymers .
  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Method : The specific method would depend on the type of alcohol or heteroatomic nucleophile being phosphitylated .
    • Results : The outcome of this process is the formation of useful glycosyl donors and ligands .

Safety And Hazards

This compound is highly flammable and produces flammable gases when in contact with water . It should be stored in a dry place in a sealed container .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-9(16)11-8-10(6-7-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRIBTLLHRHBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670305
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

CAS RN

741709-58-0
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.